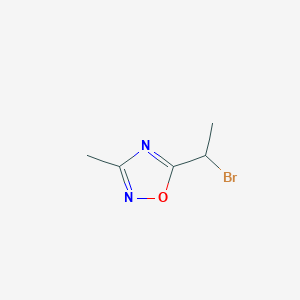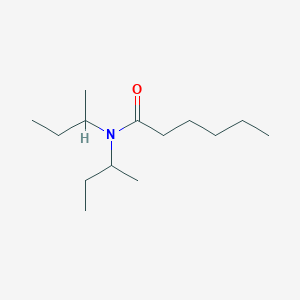![molecular formula C20H18FN5O2 B14085363 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14085363.png)
3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidoindazole core, a fluorine atom, and a pyridinylmethyl group, making it an interesting subject for research in medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-2-ylmethyl)propanamide involves multiple steps, typically starting with the preparation of the pyrimidoindazole core. This can be achieved through a series of condensation and cyclization reactions involving appropriate starting materials such as 2-methyl-4-oxo-1,4-dihydropyrimidine and indazole derivatives. The introduction of the fluorine atom and the pyridinylmethyl group is usually accomplished through nucleophilic substitution reactions. Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Eigenschaften
Molekularformel |
C20H18FN5O2 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
3-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)-N-(pyridin-2-ylmethyl)propanamide |
InChI |
InChI=1S/C20H18FN5O2/c1-12-14(8-9-17(27)23-11-13-5-2-3-10-22-13)20(28)26-19(24-12)18-15(21)6-4-7-16(18)25-26/h2-7,10,25H,8-9,11H2,1H3,(H,23,27) |
InChI-Schlüssel |
OJEIYYAQJLMICD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)NCC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


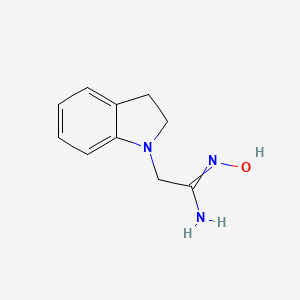
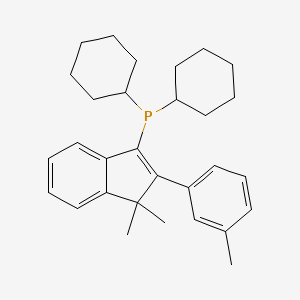
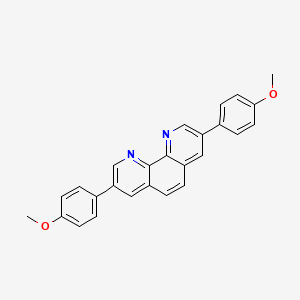
![(1R,4S,7S)-4-benzyl-9-[(1R,4S,7S)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B14085311.png)
![8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-prop-2-enylpurine-2,6-dione](/img/structure/B14085312.png)
![8-[3-(azepan-1-yl)propyl]-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14085314.png)

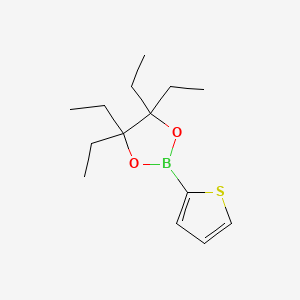
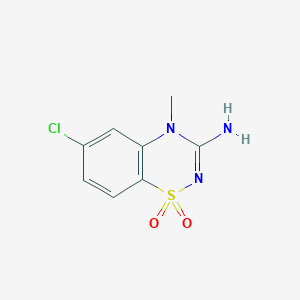
![propan-2-yl 2-(4-oxo-6-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B14085324.png)
![1,1'-(1,3-Propanediyl)bis[4-(3-chlorophenyl)piperazine] Dihydrochloride](/img/structure/B14085326.png)
![1-[4-(Propan-2-yl)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085335.png)
